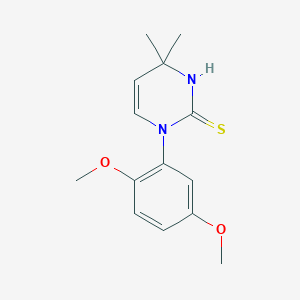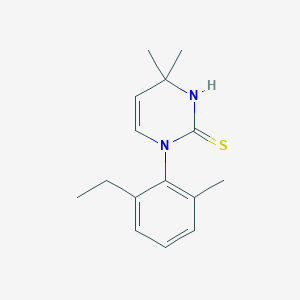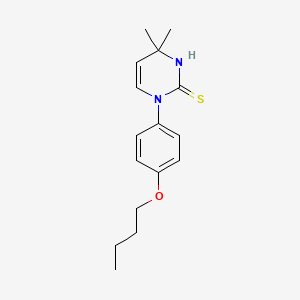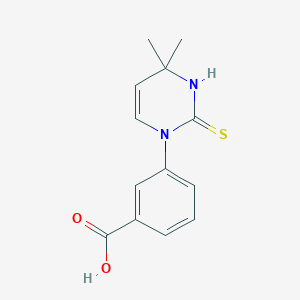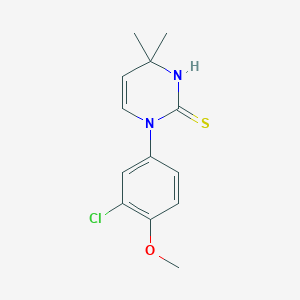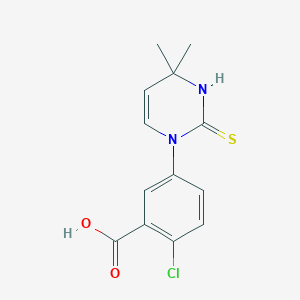
2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
Vue d'ensemble
Description
2-Chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid (CMDPA) is a novel compound that has been studied for its potential applications in medical research, drug development, and laboratory experiments. CMDPA is a small molecule that is composed of a chloro-benzoic acid group and a 2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl group. It has a molecular weight of 284.58 g/mol and a melting point of 142-144 °C. CMDPA is a water-soluble compound, and its solubility in water is approximately 0.14 g/mL.
Applications De Recherche Scientifique
Structural and Biological Studies
- Organotin(IV) Complexes Synthesis : This compound is utilized in the synthesis of organotin(IV) complexes, which have been studied for their influence on the catalytic peroxidation of linoleic acid by the enzyme lipoxygenase. These complexes demonstrate significant biological activity, potentially offering insights into the development of new pharmaceuticals and biochemical research tools (Xanthopoulou et al., 2008).
Antifungal and Antibacterial Research
- Novel Derivative Synthesis for Antifungal Activity : The chemical framework of this compound is foundational in synthesizing new triazolylindole derivatives, exhibiting promising antifungal activity. This highlights its role in developing potential antifungal agents, contributing to the pharmaceutical industry's efforts to combat fungal infections (Singh & Vedi, 2014).
Reactivity and Mechanistic Insights
- Desulfuration Reaction Studies : Research involving the reaction of this compound with di-iodine has provided valuable insights into sulfur-containing compound reactivity, leading to the synthesis of neutral disulfides. These studies are crucial for understanding the chemical reactivity and potential applications in designing new molecules with specific functions (Corban et al., 2012).
Synthesis of Heterocyclic Compounds
- One-Pot Synthesis Approach : The compound is instrumental in one-pot synthesis methods for creating heterocyclic compounds, such as tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones. These compounds have been screened for biological activity, indicating the chemical's utility in medicinal chemistry and drug discovery processes (Gomha, 2009).
Antibacterial Agents Development
- Fluorine-Containing Derivatives Synthesis : In creating new biologically active molecules, derivatives of this compound containing fluorophores have shown antibacterial activities. This underscores its application in synthesizing compounds with potential as antibacterial agents, enhancing the arsenal against bacterial infections (Holla et al., 2003).
Propriétés
IUPAC Name |
2-chloro-5-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-13(2)5-6-16(12(19)15-13)8-3-4-10(14)9(7-8)11(17)18/h3-7H,1-2H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTQVSINYMDFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC(=C(C=C2)Cl)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



